2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene
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Overview
Description
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4BrF3NO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, isocyano, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of trifluoromethoxybenzene. The trifluoromethoxybenzene is dissolved in liquid bromine with iron as a catalyst and heated to 100°C for 16 hours. The reaction mixture is then washed with hydrochloric acid, sodium bisulfite solution, and saturated sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LIDA) for generating reactive intermediates, and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aromatic compound with a carbon-carbon bond formed between the benzene ring and the coupling partner .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is not well-documented. its reactivity is primarily due to the presence of the bromine, isocyano, and trifluoromethoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the isocyano group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with the bromine and trifluoromethoxy groups in different positions.
Uniqueness
The combination of bromine, isocyano, and trifluoromethoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
Properties
Molecular Formula |
C8H3BrF3NO |
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Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-bromo-1-isocyano-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H |
InChI Key |
KOBXJTRBVQTFLN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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